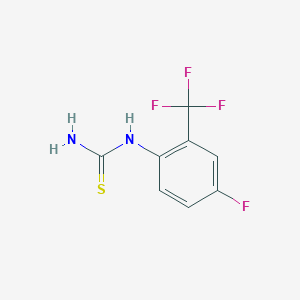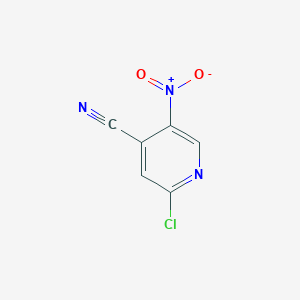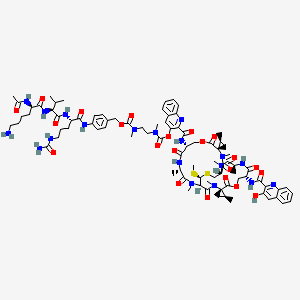
AcLysValCit-PABC-DMAE-SW-163D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AcLysValCit-PABC-DMAE-SW-163D is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a natural bis-intercalator, SW-163D, conjugated via an AcLysValCitPABC-DMAE linker . This compound is notable for its ability to intercalate DNA with nanomolar affinity, making it a potent agent in targeted cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AcLysValCit-PABC-DMAE-SW-163D involves the conjugation of the natural bis-intercalator SW-163D with the linker AcLysValCitPABC-DMAE. The process typically involves the following steps:
Isolation of SW-163D: SW-163D is a cyclodepsipeptide antibiotic isolated from Streptomyces species.
Conjugation: The final step involves the conjugation of SW-163D with the linker using transglutaminase as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions
AcLysValCit-PABC-DMAE-SW-163D undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the SW-163D moiety.
Reduction: Reduction reactions can occur at the nitro groups present in the linker.
Substitution: Nucleophilic substitution reactions can take place at the amine groups in the linker.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives with various functional groups .
Scientific Research Applications
AcLysValCit-PABC-DMAE-SW-163D has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DNA intercalation and conjugation chemistry.
Medicine: Integral in the formulation of antibody-drug conjugates for targeted cancer treatment.
Industry: Utilized in the production of advanced therapeutic agents and in research for new drug development.
Mechanism of Action
The mechanism of action of AcLysValCit-PABC-DMAE-SW-163D involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription processes . The molecular targets include DNA itself, and the pathways involved are primarily those related to DNA damage response and repair .
Comparison with Similar Compounds
Similar Compounds
Auristatin: Another potent cytotoxic agent used in ADCs.
Camptothecins: Known for their ability to inhibit DNA topoisomerase I.
Daunorubicins/Doxorubicins: Anthracycline antibiotics that intercalate DNA and inhibit topoisomerase II.
Duocarmycins: DNA alkylating agents used in ADCs.
Maytansinoids: Microtubule-disrupting agents used in ADCs.
Uniqueness
AcLysValCit-PABC-DMAE-SW-163D is unique due to its natural bis-intercalator SW-163D, which provides high DNA intercalation affinity and potent antitumor activity . This makes it a valuable component in the development of highly effective ADCs .
Properties
Molecular Formula |
C85H113N19O22S2 |
|---|---|
Molecular Weight |
1817.1 g/mol |
InChI |
InChI=1S/C85H113N19O22S2/c1-44(2)63(98-68(108)56(91-49(7)105)26-19-20-32-86)71(111)95-57(27-21-33-88-81(87)120)67(107)92-53-30-28-50(29-31-53)40-125-82(121)99(8)34-35-100(9)83(122)126-62-37-52-23-16-18-25-55(52)94-65(62)73(113)97-59-42-123-79(118)84(38-45(84)3)103(12)76(116)60-43-128-78(127-14)66(102(11)75(115)48(6)90-70(59)110)77(117)104(13)85(39-46(85)4)80(119)124-41-58(69(109)89-47(5)74(114)101(60)10)96-72(112)64-61(106)36-51-22-15-17-24-54(51)93-64/h15-18,22-25,28-31,36-37,44-48,56-60,63,66,78,106H,19-21,26-27,32-35,38-43,86H2,1-14H3,(H,89,109)(H,90,110)(H,91,105)(H,92,107)(H,95,111)(H,96,112)(H,97,113)(H,98,108)(H3,87,88,120)/t45-,46-,47-,48-,56+,57-,58+,59+,60-,63-,66+,78-,84-,85-/m0/s1 |
InChI Key |
VQIBTARTHBHUSL-LXRLNKMKSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]12C(=O)OC[C@H](C(=O)N[C@H](C(=O)N([C@H]3[C@H](SC[C@@H](C(=O)N2C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@]4(C[C@@H]4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7OC(=O)N(C)CCN(C)C(=O)OCC9=CC=C(C=C9)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CCCCN)NC(=O)C |
Canonical SMILES |
CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7OC(=O)N(C)CCN(C)C(=O)OCC9=CC=C(C=C9)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B12433248.png)
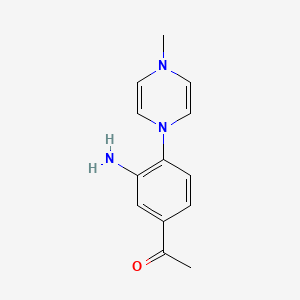

![(8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12433271.png)
![3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12433276.png)
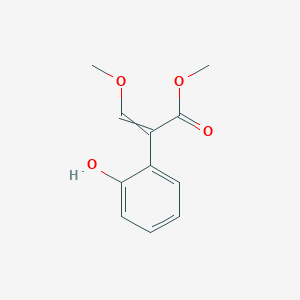
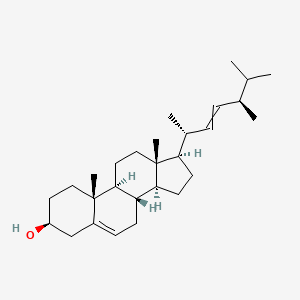
![trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane](/img/structure/B12433298.png)
![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)
![(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12433322.png)
